trans-Tert-butyl 3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate
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Description
“trans-Tert-butyl 3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate” is a chemical compound with the molecular formula C11H18F3NO3 . It is used for research purposes.
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. The ring is substituted with a tert-butyl group, a hydroxy group, a methyl group, and a trifluoromethyl group .Physical And Chemical Properties Analysis
This compound has a molecular weight of 269.264. Other physical and chemical properties such as melting point, boiling point, and density are not explicitly mentioned in the available resources .Scientific Research Applications
Asymmetric Synthesis
A practical asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines, including trans-Tert-butyl 3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate, through a nitrile anion cyclization strategy is highlighted. This method provides an efficient route to chiral pyrrolidines, applicable to electronically neutral and rich substituted phenyl substrates, achieving high yields and enantiomeric excesses. This synthesis pathway is essential for developing pharmacologically active compounds and other applications requiring high optical purity of pyrrolidines (Chung et al., 2005).
Coupling Reactions
Research includes the preparation of tert-butylcarbonyl 1,2,3,6-tetrahydro-4-[(trifluoromethyl)sulfonyloxy]pyridine-1-carboxylate, which undergoes palladium-catalyzed coupling reactions with substituted arylboronic acids. This work demonstrates the versatility of tert-butyl pyrrolidine derivatives in facilitating the synthesis of complex molecules, showcasing their utility in organic synthesis and potential pharmaceutical applications (Wustrow & Wise, 1991).
Cluster Unit Functionalization
The transformation of hexa-hydroxo [Re6Q8(OH)6]4- cluster units with p-tert-butylpyridine leads to neutral trans-[Re6Q8(TBP)4(OH)2], exploring the reactivity of hydroxyl groups with carboxylic acids and pyridine. This study presents a new avenue for designing hybrid materials with potential applications in catalysis, magnetic materials, and molecular electronics (Dorson et al., 2009).
Influenza Neuraminidase Inhibitors
The design and synthesis of potent inhibitors of influenza neuraminidase featuring pyrrolidine cores, including derivatives of trans-Tert-butyl 3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate, highlight the compound's role in antiviral research. This work provides insights into the structural requirements for neuraminidase inhibition, contributing to the development of new antiviral drugs (Wang et al., 2001).
Catalysis and Reaction Mechanisms
Studies have been conducted on the catalytic activities of ruthenium(II) carbonyl chloride complexes containing pyridine-functionalised N-heterocyclic carbenes, showcasing the role of pyrrolidine derivatives in enhancing the catalytic efficiency of ruthenium complexes. These findings open up new possibilities for the application of such complexes in industrial and synthetic organic chemistry (Cheng et al., 2009).
properties
IUPAC Name |
tert-butyl (3R,4S)-3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18F3NO3/c1-7-5-15(8(16)18-9(2,3)4)6-10(7,17)11(12,13)14/h7,17H,5-6H2,1-4H3/t7-,10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAJLGQYJPDKDQX-XVKPBYJWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1(C(F)(F)F)O)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(C[C@]1(C(F)(F)F)O)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (3R,4S)-3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate |
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